Betrixaban

Vue d'ensemble

Description

Le bétrixaban, connu sous son nom commercial Bevyxxa, est un anticoagulant oral qui agit comme un inhibiteur direct du facteur Xa. Il est principalement utilisé pour la prévention de la thromboembolie veineuse chez les adultes hospitalisés pour des maladies aiguës et qui présentent un risque de complications thromboemboliques . Le bétrixaban a été développé par Millennium Pharmaceuticals et a ensuite été acquis par Portola Pharmaceuticals .

Applications De Recherche Scientifique

Betrixaban has several scientific research applications:

Medicine: It is used as a prophylactic for venous thromboembolism in patients with restricted mobility or other risks for thromboembolism.

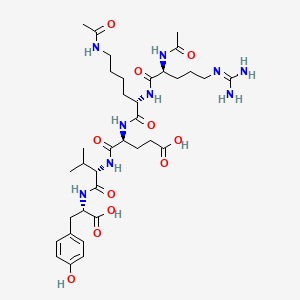

Pharmacogenetics: Research has explored the genetic polymorphisms affecting the pharmacodynamics and pharmacokinetics of this compound, aiming to improve personalized medicine approaches.

Mécanisme D'action

Target of Action

Betrixaban is a Factor Xa inhibitor . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound prevents thrombin generation, thereby reducing the risk of thrombus formation .

Mode of Action

This compound acts as a cofactor-independent direct inhibitor of Factor Xa . It inhibits both free and prothrombinase-bound Factor Xa . This inhibition is competitive and reversible, meaning that this compound binds to Factor Xa in a manner that competes with its natural substrates, and this binding can be reversed .

Biochemical Pathways

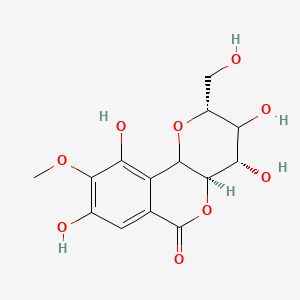

The major biotransformation pathway for this compound involves hydrolysis to form PRT062802 and PRT062803 . PRT062803 can be further demethylated to form PRT062799 or hydroxylated to form PRT062982 .

Pharmacokinetics

This compound has a unique pharmacokinetic profile among direct oral anticoagulants. It has the longest half-life among the class, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This compound is mainly cleared via the hepatobiliary system . Only 5%–7% of orally administered this compound is renally cleared, making it a suitable option for patients with renal impairment . It also has minimal hepatic metabolism (<1%), reducing the risk of accumulation in patients with liver impairment .

Result of Action

The primary result of this compound’s action is the prevention of thrombin generation . This leads to a reduction in the risk of venous thromboembolism (VTE), including deep vein thrombosis and pulmonary embolism .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of P-glycoprotein (P-gp) inhibitors can impact this compound’s pharmacokinetics . Additionally, the bioavailability of this compound is lowered if taken with fatty food . Therefore, the patient’s diet and concomitant medications can influence the efficacy and stability of this compound.

Analyse Biochimique

Biochemical Properties

Betrixaban’s action is driven by the competitive and reversible inhibition of the factor Xa . It interacts with factor Xa, a key enzyme in the coagulation cascade, to prevent thrombin generation . This interaction is crucial in preventing the formation of blood clots.

Cellular Effects

This compound exerts its effects on various types of cells, primarily those involved in the coagulation process. By inhibiting factor Xa, it prevents thrombin generation, which in turn influences cell function by reducing the formation of blood clots . This can impact cell signaling pathways related to coagulation and cellular metabolism.

Molecular Mechanism

This compound works at the molecular level by directly inhibiting factor Xa in a cofactor-independent manner . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .

Temporal Effects in Laboratory Settings

This compound has a long half-life, with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . This allows for a consistent anticoagulant effect over 24 hours . It is mainly cleared via the hepatobiliary system, making it suitable for patients with severe renal insufficiency .

Metabolic Pathways

This compound undergoes minimal hepatic metabolism, with less than 1% being metabolized in the liver . The majority of this compound is excreted as the unchanged drug, most likely via biliary secretion . This suggests that this compound is involved in metabolic pathways related to the hepatobiliary system.

Transport and Distribution

This compound is absorbed rapidly after oral administration, with its plasma concentration peaking after 3–4 hours . Given its minimal hepatic metabolism and clearance via the hepatobiliary system, it is likely that this compound is transported and distributed within cells and tissues via these routes .

Méthodes De Préparation

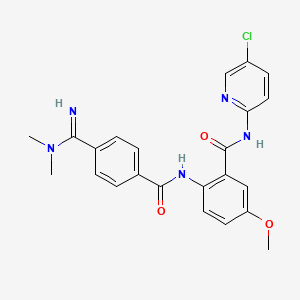

La synthèse du bétrixaban implique plusieurs étapes. Une méthode comprend la réaction d'addition-élimination nucléophile de l'anhydride 5-méthoxyisatoïque avec la 2-amino-5-chloropyridine en présence de tert-butoxyde de potassium pour former le N-(5-chloro-2-pyridyl)-5-méthoxy-2-aminobenzamide. Cet intermédiaire est ensuite mis à réagir avec le chlorure de cyanobenzoyle pour former le chlorhydrate de N-(5-chloro-2-pyridyl)-2-[(4-cyanobenzoyl)amino]-5-méthoxybenzamide, qui subit une addition nucléophile avec la diméthylamine pour donner le bétrixaban .

Une autre méthode consiste à faire réagir un composé de formule structurale II ou son sel avec MN(CH) dans de la diméthylamine liquide pour obtenir le bétrixaban. Cette méthode se distingue par son rendement élevé et la pureté du produit .

Analyse Des Réactions Chimiques

Le bétrixaban subit diverses réactions chimiques, notamment :

Oxydation : Le bétrixaban peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Les réactifs couramment utilisés dans ces réactions comprennent le tert-butoxyde de potassium, le chlorure de cyanobenzoyle et la diméthylamine. Les principaux produits formés sont des intermédiaires conduisant au produit final, le bétrixaban .

Applications de la recherche scientifique

Le bétrixaban a plusieurs applications de recherche scientifique :

Médecine : Il est utilisé comme prophylactique pour la thromboembolie veineuse chez les patients à mobilité restreinte ou présentant d'autres risques de thromboembolie.

Pharmacogénétique : La recherche a exploré les polymorphismes génétiques affectant la pharmacodynamique et la pharmacocinétique du bétrixaban, dans le but d'améliorer les approches de médecine personnalisée.

Mécanisme d'action

Le bétrixaban exerce ses effets en inhibant de manière compétitive et réversible le facteur Xa, une enzyme cruciale de la cascade de coagulation. En inhibant le facteur Xa, le bétrixaban empêche la conversion de la prothrombine en thrombine, réduisant ainsi la génération de thrombine et la formation de caillots qui s'ensuit . Ce mécanisme est indépendant des cofacteurs et affecte à la fois le facteur Xa libre et lié à la prothrombinase .

Comparaison Avec Des Composés Similaires

Le bétrixaban fait partie d'une classe d'anticoagulants oraux directs qui comprend d'autres inhibiteurs du facteur Xa comme le rivaroxaban, l'apixaban et l'edoxaban . Comparé à ces composés, le bétrixaban a une demi-vie plus longue et une excrétion rénale plus faible, ce qui le rend approprié pour les patients souffrant d'insuffisance rénale . Contrairement à certains autres inhibiteurs du facteur Xa, le bétrixaban n'est pas métabolisé par le CYP3A4, ce qui réduit le risque d'interactions médicamenteuses .

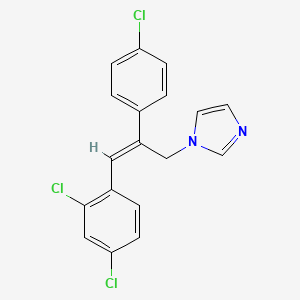

Des composés similaires comprennent :

Rivaroxaban : Un autre inhibiteur direct du facteur Xa avec une demi-vie plus courte et une excrétion rénale plus élevée.

Apixaban : Connu pour sa biodisponibilité orale élevée et son inhibition sélective du facteur Xa.

Edoxaban : Similaire au bétrixaban, mais avec des propriétés pharmacocinétiques différentes.

Le profil pharmacocinétique unique du bétrixaban et son faible risque d'excrétion rénale en font une option précieuse pour des populations de patients spécifiques .

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOLNRLADUSQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954727 | |

| Record name | Betrixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5-2.7 mg/ml | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Betrixaban is a cofactor-independent direct inhibitor of the Factor Xa and inhibits free and prothrombinase-bound Factor Xa. | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

330942-05-7 | |

| Record name | Betrixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330942-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betrixaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330942057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betrixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betrixaban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETRIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74RWP7W0J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

200-212 ºC | |

| Record name | Betrixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12364 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.